Computed Lipophilicity (XLogP3) Comparison: Balanced Hydrophobicity for Enhanced Membrane Permeability
The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 2.9) relative to its monosubstituted comparators. This value is identical to 6-chloro-1H-indole-2-carboxylic acid (XLogP3 = 2.9) but higher than 7-methyl-1H-indole-2-carboxylic acid (XLogP3 = 2.7) [1][2][3]. The balanced lipophilicity may contribute to favorable membrane permeability characteristics compared to the less lipophilic 7-methyl analog, while retaining similar passive diffusion potential as the 6-chloro analog.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 6-Chloro-1H-indole-2-carboxylic acid: 2.9; 7-Methyl-1H-indole-2-carboxylic acid: 2.7 |
| Quantified Difference | 0 (vs 6-chloro analog); +0.2 (vs 7-methyl analog) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07/2025.04.14) |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and oral bioavailability; a difference of 0.2 log units can correspond to a measurable shift in permeability coefficients, influencing compound prioritization in early-stage drug discovery.
- [1] PubChem. (2025). 6-chloro-7-methyl-1H-indole-2-carboxylic Acid. PubChem Compound Summary for CID 3268976. View Source
- [2] PubChem. (2025). 6-Chloro-1H-indole-2-carboxylic acid. PubChem Compound Summary for CID 85584. View Source
- [3] PubChem. (2025). 7-Methyl-1H-indole-2-carboxylic acid. PubChem Compound Summary for CID 3296119. View Source
